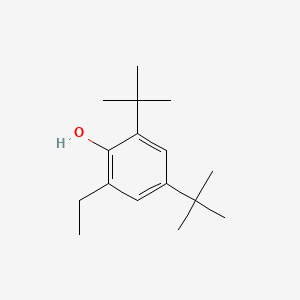

2,4-Di-tert-butyl-6-ethylphenol

Description

Properties

CAS No. |

6287-47-4 |

|---|---|

Molecular Formula |

C16H26O |

Molecular Weight |

234.38 g/mol |

IUPAC Name |

2,4-ditert-butyl-6-ethylphenol |

InChI |

InChI=1S/C16H26O/c1-8-11-9-12(15(2,3)4)10-13(14(11)17)16(5,6)7/h9-10,17H,8H2,1-7H3 |

InChI Key |

BNCIXFRSNPPDBZ-UHFFFAOYSA-N |

SMILES |

CCC1=C(C(=CC(=C1)C(C)(C)C)C(C)(C)C)O |

Canonical SMILES |

CCC1=C(C(=CC(=C1)C(C)(C)C)C(C)(C)C)O |

Other CAS No. |

6287-47-4 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The table below summarizes key structural features and functional properties of 2,4-Di-tert-butyl-6-ethylphenol and related compounds:

*Calculated based on substituent contributions.

Key Findings

Steric Effects and Antioxidant Activity: The tert-butyl groups in this compound provide superior steric protection compared to methyl groups in BHT, delaying oxidative chain reactions in polymers . Bridged compounds like 2,2′-Methylenebis(6-tert-butyl-4-ethylphenol) exhibit higher thermal stability due to restricted molecular mobility, making them suitable for high-temperature applications .

Biological Interactions: BHT and BHA (3-tert-butyl-4-hydroxyanisole) induce hepatic detoxification enzymes (e.g., epoxide hydrolase, glutathione S-transferase) in rodents, but this compound’s effects remain less studied. Notably, BHT’s methyl group results in weaker induction of glucuronide conjugation enzymes compared to BHA’s methoxy group .

Solubility and Volatility: Ethyl substituents in this compound increase lipophilicity compared to methyl-substituted analogs like 6-tert-Butyl-2,4-dimethylphenol, enhancing its compatibility with non-polar matrices .

Multifunctional Derivatives: Compounds like 4-tert-Butyl-2-[(dimethylamino)methyl]-6-(2,4,4-trimethylpentan-2-yl)phenol demonstrate expanded functionality (e.g., UV absorption, metal chelation) due to auxiliary functional groups, broadening their industrial utility .

Research Implications and Gaps

- Efficacy in Biological Systems: While this compound’s antioxidant properties are well-documented in materials science, its metabolic fate and toxicity profile in mammals require further investigation.

- Environmental Impact: Higher molecular weight analogs (e.g., bridged phenols) may persist longer in ecosystems, necessitating studies on biodegradability .

- Synergistic Formulations: Combining this compound with UV stabilizers (e.g., benzotriazole derivatives) could enhance material durability, as seen in related compounds .

Preparation Methods

Primary Preparation Approaches

Alkylation of Phenol Derivatives

The predominant synthetic route to 2,4-Di-tert-butyl-6-ethylphenol involves alkylation of phenol or substituted phenols with suitable alkylating agents such as isobutylene and ethylene derivatives under acidic catalysis. The process typically proceeds via electrophilic aromatic substitution, favoring ortho and para positions relative to the hydroxyl group.

Alkylation Using Iso-butylene and Catalysts

A patented method describes the preparation of 2,4-di-tert-butylphenol derivatives by alkylating phenol with iso-butylene in the presence of acidic catalysts such as protonic acids, Lewis acids, strongly acidic cation-exchange resins, or polynite. Key parameters include:

| Parameter | Range/Value | Notes |

|---|---|---|

| Phenol : Catalyst ratio | 1 : 0.01 – 0.1 | Catalysts include atlapulgite (a clay) |

| Phenol : Iso-butylene ratio | 1 : 1.05 – 1.30 | Slight excess of alkene to drive reaction |

| Reaction temperature | 50 – 100 °C (optimal 65 – 95 °C) | Controlled to optimize selectivity |

| Reaction time | 0.10 – 1.00 hour | Includes alkylation and post-reaction hold |

| Catalyst removal | Filtration after reaction | To isolate alkylation liquid |

| Yield of 2,4-di-tert-butylphenol compounds | 84% – 88% (by analysis) | High conversion efficiency |

Two embodiments illustrate the method's effectiveness:

- Embodiment 1: Phenol:atlapulgite = 1:0.02, phenol:iso-butylene = 1:1.22, reaction at 85 ± 1 °C for 0.5 h, yield 85.92%

- Embodiment 2: Phenol:atlapulgite = 1:0.06, phenol:iso-butylene = 1:1.15, reaction at 83 ± 1 °C for 1.0 h, yield 86.37%

These results demonstrate that fine-tuning catalyst loading and reaction temperature significantly impacts yield and product purity.

Reaction Conditions and Catalyst Types

| Method | Catalyst Type | Temperature (°C) | Reaction Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|

| Alkylation with iso-butylene | Protonic acids, Lewis acids, clays | 65 – 95 | 0.1 – 1.0 | 84 – 88 | Catalyst removal by filtration |

| Mannich + Hydrogenation | Hydrogenation catalyst (e.g., Pd/C) | 120 – 160 | 3 – 6 (Mannich) + hydrogenation time | ~99 | Inert gas purge with secondary amine |

Research Findings and Comparative Analysis

- The alkylation method using iso-butylene and acidic catalysts is industrially favored due to its simplicity and relatively high yield (up to 88%). However, reaction parameters such as catalyst loading, temperature, and alkene ratio must be optimized to maximize selectivity toward 2,4-di-tert-butyl substitution.

- The Mannich reaction route, while more complex, offers superior purity and yield for structurally related phenols through controlled hydrogenation and volatile by-product removal, suggesting potential adaptation for ethyl-substituted derivatives.

- Purification steps such as recrystallization and distillation under reduced pressure are critical for removing impurities like quinones that affect color and stability.

- Control of reaction atmosphere (inert gas with secondary amine) prevents decomposition and side reactions, enhancing product quality.

Summary Table of Preparation Methods

| Preparation Method | Starting Materials | Catalyst/Conditions | Yield (%) | Key Advantages | Limitations |

|---|---|---|---|---|---|

| Alkylation of phenol with iso-butylene | Phenol, iso-butylene | Acidic catalyst (e.g., atlapulgite), 65–95 °C, 0.1–1 h | 84–88 | Simple, scalable, good selectivity | Moderate temperature sensitivity |

| Mannich Reaction + Hydrogenation | 2,6-di-tert-butylphenol, formaldehyde, dimethylamine | Hydrogenation catalyst, 120–160 °C, inert gas purge | ~99 | High purity and yield, prevents decomposition | More complex, multi-step process |

Q & A

Q. What are the optimal synthetic routes and reaction conditions for synthesizing 2,4-Di-tert-butyl-6-ethylphenol?

The synthesis typically involves alkylation of phenol derivatives with tert-butyl and ethyl groups under controlled conditions. For example, alkylation of 2,6-dimethylphenol with tert-butyl chloride in the presence of a base (e.g., NaOH) under reflux ensures high conversion rates . Purification via recrystallization or distillation is critical to isolate the product. Industrial-scale synthesis often employs continuous flow reactors to maintain consistency .

Q. How can structural characterization of this compound be performed?

Key techniques include:

- X-ray crystallography : Programs like SHELXL are widely used for small-molecule refinement to resolve crystal structures .

- Mass spectrometry : NIST databases provide reference spectra (e.g., NIST MS number 125088) for validation .

- NMR spectroscopy : Assignments of tert-butyl and ethyl substituents rely on chemical shifts in and NMR spectra .

Q. What analytical methods are recommended for assessing purity and stability?

- HPLC : High-performance liquid chromatography with UV detection (e.g., λ = 280 nm) is effective for quantifying impurities .

- Thermogravimetric analysis (TGA) : Evaluates thermal stability under controlled atmospheres.

- Gas chromatography-mass spectrometry (GC-MS) : Detects volatile degradation products .

Advanced Research Questions

Q. How can kinetic vs. thermodynamic control be leveraged during synthesis?

Reflux conditions favor kinetic control by stabilizing intermediates, while prolonged heating may shift equilibria toward thermodynamically favored products. For example, tert-butyl group introduction requires precise temperature modulation to avoid over-alkylation . Computational modeling (e.g., DFT) can predict reaction pathways and transition states .

Q. How should researchers address contradictions in reported physical or chemical properties?

Contradictions may arise from differing purification methods or analytical conditions. To resolve discrepancies:

Q. What methodologies are suitable for studying environmental degradation products?

- LC-QTOF-MS : Identifies non-volatile degradation products with high resolution .

- Isotopic labeling : Deuterated analogs (e.g., tert-butyl-d derivatives) track degradation pathways via mass spectrometry .

- Environmental fate modeling : Predicts persistence using software like EPI Suite, validated against experimental data .

Q. How can computational tools enhance experimental design for derivatives?

- Molecular docking : Screens derivatives for biological activity (e.g., antioxidant properties) using software like AutoDock .

- QSAR models : Correlate substituent patterns (e.g., tert-butyl vs. ethyl groups) with physicochemical properties .

- Crystallographic software (SHELX) : Optimizes crystal growth conditions for XRD analysis .

Q. What strategies mitigate challenges in resolving complex mixtures during analysis?

- Chromatographic hyphenation : Couple HPLC with diode-array detection (DAD) and MS for multi-component analysis .

- Derivatization : Convert phenolic hydroxyl groups to esters or ethers to improve GC separation .

- Chemometric analysis : Apply principal component analysis (PCA) to disentangle overlapping spectral signals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.